molecular formula C22H21N3OS B282656 13-(4-ethylphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

13-(4-ethylphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B282656
M. Wt: 375.5 g/mol
InChI Key: XOSMVTVRCJXZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

13-(4-ethylphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C22H21N3OS/c1-3-14-8-10-15(11-9-14)25-21(26)19-12-17-16-6-4-5-7-18(16)23-20(17)13(2)24(19)22(25)27/h4-11,13,19,23H,3,12H2,1-2H3

InChI Key

XOSMVTVRCJXZOS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C)NC5=CC=CC=C45

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C)NC5=CC=CC=C45

Origin of Product

United States

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